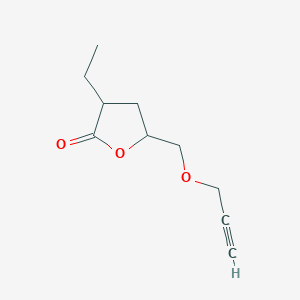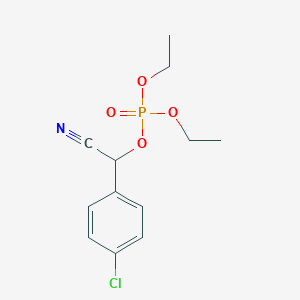
Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester is a chemical compound with the molecular formula C11H15ClNO4P. It is an ester of phosphoric acid and is characterized by the presence of a 4-chlorophenyl group, a cyanomethyl group, and two diethyl ester groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester can be achieved through the cyano-phosphorylation of aldehydes using diethyl cyanophosphonate in the presence of N-heterocyclic carbene as a nucleophilic catalyst. The catalyst is typically prepared from 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride and potassium tert-butoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of diethyl cyanophosphonate and appropriate catalysts under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions.
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Hydrolysis: Produces phosphoric acid and the corresponding alcohol.
Substitution Reactions: The products depend on the nucleophile used but generally result in the replacement of the cyanomethyl group with the nucleophile.
Aplicaciones Científicas De Investigación
Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by the presence of the 4-chlorophenyl and cyanomethyl groups, which enhance its reactivity. The molecular pathways involved include nucleophilic attack on the phosphorus atom, leading to the formation of new phosphorus-containing compounds .
Comparación Con Compuestos Similares
Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester can be compared with other similar compounds such as:
Diethyl cyanomethylphosphonate: Similar in structure but lacks the 4-chlorophenyl group.
Phosphonic acid, (cyanomethyl)-, diethyl ester: Another related compound with similar reactivity but different substituents.
The uniqueness of this compound lies in its combination of the 4-chlorophenyl and cyanomethyl groups, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
113348-33-7 |
|---|---|
Fórmula molecular |
C12H15ClNO4P |
Peso molecular |
303.68 g/mol |
Nombre IUPAC |
[(4-chlorophenyl)-cyanomethyl] diethyl phosphate |
InChI |
InChI=1S/C12H15ClNO4P/c1-3-16-19(15,17-4-2)18-12(9-14)10-5-7-11(13)8-6-10/h5-8,12H,3-4H2,1-2H3 |
Clave InChI |
XDZIXECRNKWTMY-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC(C#N)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
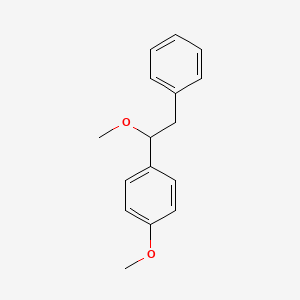
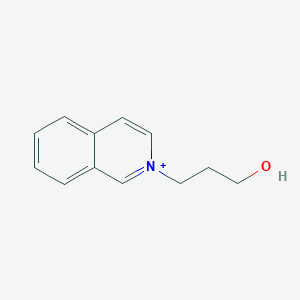
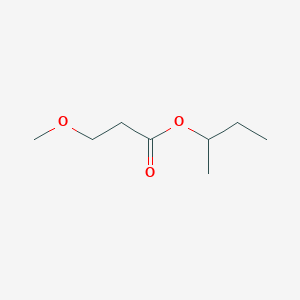
![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)
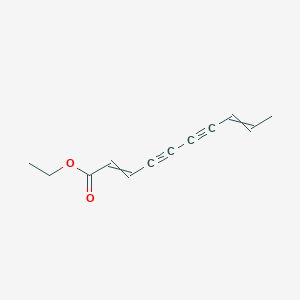
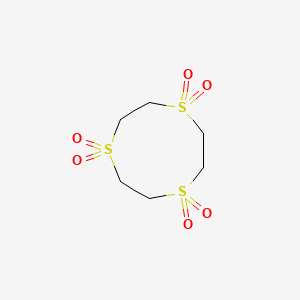
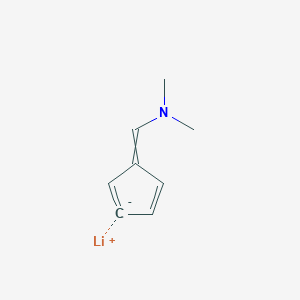
![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)

![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)
